1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone
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Overview
Description
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Mechanism of Action
Target of action
Imidazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of action
The exact mode of action can vary depending on the specific imidazole derivative and its target. For COX-2 inhibitors, they work by blocking the enzyme’s active site, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Biochemical pathways
The inhibition of COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins and thus alleviating inflammation and pain .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary widely depending on their specific chemical structure. Generally, they are designed to be readily absorbed and distributed throughout the body, metabolized safely, and excreted efficiently .
Result of action
The result of the action of imidazole derivatives can also vary. In the case of COX-2 inhibitors, the result is a reduction in inflammation and pain .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach and interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced forms.
Substitution: The allyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the allyl and tert-butylbenzyl sulfone groups, making it less functionalized.
1-allyl-4,5-diphenyl-1H-imidazole: Similar structure but without the sulfone group.
4-(tert-butyl)benzyl sulfone: Contains the sulfone group but lacks the imidazole core.
Uniqueness
1-allyl-4,5-diphenyl-1H-imidazol-2-yl 4-(tert-butyl)benzyl sulfone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)34(32,33)21-22-16-18-25(19-17-22)29(2,3)4/h5-19H,1,20-21H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADDLPLJWKTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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